Cas no 67754-03-4 (methyl 2,5-dichloropyridine-3-carboxylate)
methyl 2,5-dichloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,5-dichloronicotinate
- 2,5-Dichloro-nicotinic acid methyl ester
- 3-PYRIDINECARBOXYLIC ACID,2,5-DICHLORO-,METHYL ESTER
- methyl 2,5-dichloropyridine-3-carboxylate
- 2,5-Dichloronicotinic Acid Methyl Ester
- 2,5-Dichloropyridine-3-carboxylic Acid Methyl Ester
- 3-PYRIDINECARBOXYLIC ACID, 2,5-DICHLORO-, METHYL ESTER
- Methyl2,5-dichloronicotinate
- KSC494C6N
- BYS087
- CNPFXYWTMBTSSI-UHFFFAOYSA-N
- SBB018583
- STK503438
- OR46527
- RP11991
- SCHEMBL473981
- 67754-03-4
- BB 0260046
- DTXSID40377400
- J-521897
- 3-Pyridinecarboxylicacid,2,5-dichloro-,methyl ester
- AB16809
- FT-0647242
- 7W-0397
- 2,5-dichloro-3-pyridinecarboxylic acid, methyl ester
- A835877
- SY051126
- AMY10128
- CS-W005635
- MFCD03844857
- AKOS005071146
- M2752
-
- MDL: MFCD03844857
- Inchi: 1S/C7H5Cl2NO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3
- InChI Key: CNPFXYWTMBTSSI-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)OC)=CC(=CN=1)Cl
Computed Properties
- Exact Mass: 204.97000
- Monoisotopic Mass: 204.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 2.3
Experimental Properties
- Density: 1.426
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 267 ºC
- Flash Point: 115 ºC
- Refractive Index: 1.548
- PSA: 39.19000
- LogP: 2.17500
methyl 2,5-dichloropyridine-3-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- HazardClass:IRRITANT
methyl 2,5-dichloropyridine-3-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2,5-dichloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S67443-1g |
Methyl 2,5-Dichloronicotinate |
67754-03-4 | 97% | 1g |
¥210.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S67443-5g |
Methyl 2,5-Dichloronicotinate |
67754-03-4 | 97% | 5g |
¥650.00 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M826841-5g |
Methyl 2,5-dichloropyridine-3-carboxylate |
67754-03-4 | ≥95% | 5g |
592.20 | 2021-05-17 | |
| Fluorochem | 092947-1g |
Methyl2,5-dichloronicotinate |
67754-03-4 | 95% | 1g |
£23.00 | 2022-03-01 | |
| Fluorochem | 092947-5g |
Methyl2,5-dichloronicotinate |
67754-03-4 | 95% | 5g |
£68.00 | 2022-03-01 | |
| Fluorochem | 092947-10g |
Methyl2,5-dichloronicotinate |
67754-03-4 | 95% | 10g |
£123.00 | 2022-03-01 | |
| Fluorochem | 092947-25g |
Methyl2,5-dichloronicotinate |
67754-03-4 | 95% | 25g |
£225.00 | 2022-03-01 | |
| Chemenu | CM178242-5g |
Methyl 2,5-dichloronicotinate |
67754-03-4 | 98% | 5g |
$170 | 2021-08-05 | |
| Chemenu | CM178242-10g |
Methyl 2,5-dichloronicotinate |
67754-03-4 | 98% | 10g |
$258 | 2021-08-05 | |
| Chemenu | CM178242-25g |
Methyl 2,5-dichloronicotinate |
67754-03-4 | 98% | 25g |
$463 | 2021-08-05 |
methyl 2,5-dichloropyridine-3-carboxylate Suppliers
methyl 2,5-dichloropyridine-3-carboxylate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on methyl 2,5-dichloropyridine-3-carboxylate
Methyl 2,5-dichloropyridine-3-carboxylate (CAS No. 67754-03-4): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 2,5-dichloropyridine-3-carboxylate, identified by its CAS number 67754-03-4, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its dichlorinated pyridine core and ester functionality, has garnered considerable attention due to its utility in the development of various bioactive molecules. The structural features of methyl 2,5-dichloropyridine-3-carboxylate make it a valuable building block for medicinal chemists seeking to design novel therapeutic agents.
The relevance of this compound is underscored by its incorporation into numerous synthetic pathways, particularly in the creation of heterocyclic scaffolds that are prevalent in modern drug candidates. The presence of two chlorine atoms at the 2- and 5-positions enhances the reactivity of the pyridine ring, allowing for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. These attributes have made methyl 2,5-dichloropyridine-3-carboxylate a cornerstone in the synthesis of small-molecule inhibitors targeting various biological pathways.
Recent advancements in pharmaceutical research have highlighted the compound's role in the development of kinase inhibitors, particularly those aimed at modulating oncogenic signaling pathways. For instance, derivatives of methyl 2,5-dichloropyridine-3-carboxylate have been explored as potential inhibitors of tyrosine kinases, which are implicated in cancer progression. The dichloropyridine moiety serves as a key pharmacophore, facilitating binding to the ATP-binding site of these enzymes. Such studies have demonstrated the compound's potential as a lead structure for further optimization towards clinical applications.
In addition to its applications in oncology, methyl 2,5-dichloropyridine-3-carboxylate has found utility in the synthesis of antimicrobial agents. The structural motif is reminiscent of natural products known for their antibacterial and antifungal properties. Researchers have leveraged its scaffold to develop novel compounds with enhanced efficacy against resistant strains of pathogens. The ester group at the 3-position provides a handle for further derivatization, enabling the introduction of additional pharmacological functionalities that can modulate bioactivity.
The synthesis of methyl 2,5-dichloropyridine-3-carboxylate typically involves chlorination and esterification reactions starting from commercially available pyridine precursors. These synthetic routes are optimized for high yield and purity, ensuring that the intermediate is suitable for subsequent pharmaceutical applications. The scalability of these processes is also a critical factor, as large quantities of the compound may be required for preclinical and clinical studies.
From a computational chemistry perspective, the molecular properties of methyl 2,5-dichloropyridine-3-carboxylate have been extensively studied to understand its interactions with biological targets. Molecular docking simulations have been employed to predict binding affinities and identify key residues involved in receptor binding. These computational approaches complement experimental efforts by providing insights into structure-activity relationships (SAR) and guiding the design of next-generation analogs.
The growing interest in green chemistry has also influenced the synthesis methodologies for methyl 2,5-dichloropyridine-3-carboxylate. Researchers are increasingly adopting catalytic processes and solvent-free reactions to minimize environmental impact. Such innovations not only align with regulatory requirements but also enhance cost-efficiency by reducing waste generation and energy consumption.
In conclusion, methyl 2,5-dichloropyridine-3-carboxylate (CAS No. 67754-03-4) represents a versatile and indispensable intermediate in pharmaceutical research. Its structural features and reactivity make it a valuable tool for developing novel therapeutic agents across multiple therapeutic areas. As research continues to evolve, the compound is expected to remain at the forefront of medicinal chemistry innovation.
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